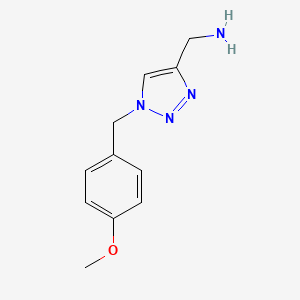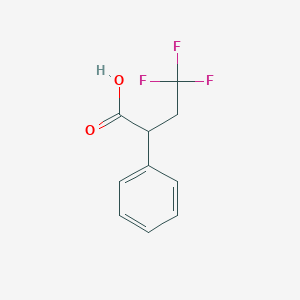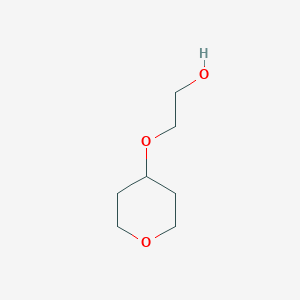
2-(Oxan-4-yloxy)ethan-1-ol
Übersicht
Beschreibung
“2-(Oxan-4-yloxy)ethan-1-ol” is a colorless, transparent liquid that belongs to the class of organic compounds. It has a CAS Number of 398487-56-4 and a molecular weight of 146.19 .
Molecular Structure Analysis
The IUPAC name of “2-(Oxan-4-yloxy)ethan-1-ol” is 2-(tetrahydro-2H-pyran-4-yloxy)ethanol . The InChI code is 1S/C7H14O3/c8-3-6-10-7-1-4-9-5-2-7/h7-8H,1-6H2 .Physical And Chemical Properties Analysis
“2-(Oxan-4-yloxy)ethan-1-ol” is a liquid at room temperature .Wissenschaftliche Forschungsanwendungen
1. Catalytic Properties in Hydroxylation Reactions
Research has shown the importance of 2-(oxan-4-yloxy)ethan-1-ol in catalytic hydroxylation reactions. For instance, the hydroxylation of ethane with total retention of configuration at the carbon center attacked has been studied, ruling out a radical mechanism for the hydroxylation chemistry (Yu et al., 2003).
2. Synthesis of Chiral Compounds
This compound also plays a role in the enantioselective synthesis of chiral building blocks, which are essential in various chemical syntheses. For instance, enantioselective synthesis has been used to create important chiral building blocks with high enantiomeric excess (Demir et al., 2003).
3. Role in Oxidative Cyclization
Additionally, 2-(oxan-4-yloxy)ethan-1-ol is significant in oxidative cyclization reactions, as shown in studies involving palladium-catalyzed synthesis and oxidative cyclization (Gabriele et al., 2000).
4. Structural Insights from X-ray Diffraction Studies
X-ray diffraction studies provide structural insights into the behavior of 2-(oxan-4-yloxy)ethan-1-ol derivatives, crucial for understanding their chemical properties and reactions (Gontrani et al., 2020).
5. Application in Fungicidal Activities
Research also indicates the use of this compound in developing fungicides. For example, substituted derivatives of 2-(oxan-4-yloxy)ethan-1-ol have shown promising fungicidal activities (Kuzenkov & Zakharychev, 2009).
6. Involvement in Radical-mediated Cyclization
It is also involved in radical-mediated cyclization reactions, indicating its versatility in organic synthesis (Liao et al., 2021).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(oxan-4-yloxy)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O3/c8-3-6-10-7-1-4-9-5-2-7/h7-8H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZECSOMGRCGVFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Oxan-4-yloxy)ethan-1-ol | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

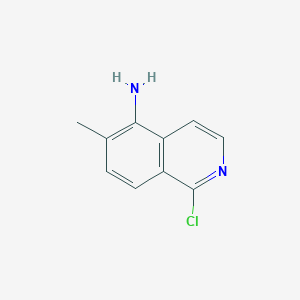




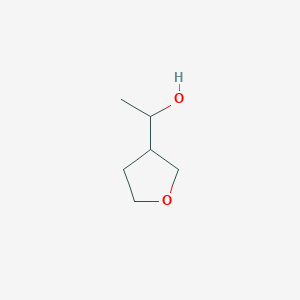
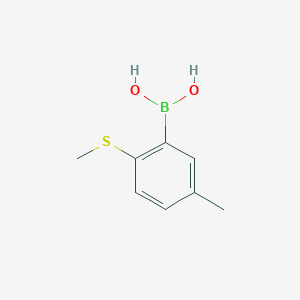

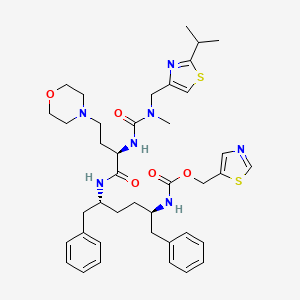
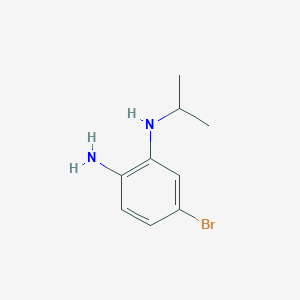
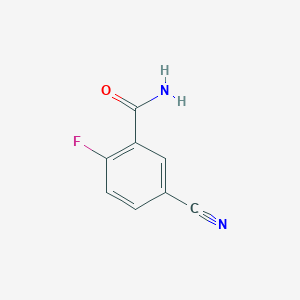
![Ethyl 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-1-carboxylate](/img/structure/B1429205.png)
